![molecular formula C18H21BrN4O2 B13435002 5-(5-Bromo-2-propoxyphenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13435002.png)
5-(5-Bromo-2-propoxyphenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one
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Overview
Description
5-(5-Bromo-2-propoxyphenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of bromine and propoxy groups in its structure suggests it may have unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-propoxyphenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 5-bromo-2-propoxybenzaldehyde with suitable hydrazine derivatives can lead to the formation of the pyrazole ring, which is then further reacted with other reagents to form the final pyrazolo[4,3-d]pyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, the use of continuous flow reactors can improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-2-propoxyphenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
5-(5-Bromo-2-propoxyphenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-2-propoxyphenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[4,3-d]pyrimidine derivatives, such as:
- 5-(2-Propoxyphenyl)-2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrido[2,3-d]pyrimidin-7-ones .
Uniqueness
The uniqueness of 5-(5-Bromo-2-propoxyphenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine and propoxy groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Biological Activity
5-(5-Bromo-2-propoxyphenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one is a synthetic compound belonging to the pyrazolo[4,3-d]pyrimidine family. Its unique structure, characterized by the presence of bromine and propoxy groups, suggests potential biological activities that are of significant interest in medicinal chemistry and pharmacology.
The molecular formula of the compound is C18H21BrN4O2 with a molecular weight of 405.3 g/mol. The structural features indicate its potential for various biological interactions.
Property | Value |
---|---|
Molecular Formula | C18H21BrN4O2 |
Molecular Weight | 405.3 g/mol |
IUPAC Name | 5-(5-bromo-2-propoxyphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI Key | DZTSHTZGRWKZFS-UHFFFAOYSA-N |
The compound acts primarily as an inhibitor of cyclic guanosine monophosphate phosphodiesterases (cGMP PDEs). This inhibition leads to elevated levels of cGMP, which can have several beneficial effects such as vasodilation and anti-aggregatory activity on platelets. The selectivity for cGMP PDEs over cyclic adenosine monophosphate phosphodiesterases (cAMP PDEs) is crucial for its therapeutic applications in cardiovascular disorders such as hypertension and heart failure .
Anticancer Activity
Recent studies have indicated that compounds in the pyrazolo[4,3-d]pyrimidine class exhibit anticancer properties. The mechanism involves the modulation of signaling pathways that are crucial for cancer cell proliferation and survival. Specifically, the compound has shown promise in inhibiting tumor growth in various cancer cell lines through apoptosis induction .
Cardiovascular Effects
The selective inhibition of cGMP PDEs contributes to vasodilatory effects, making this compound a candidate for treating cardiovascular diseases. It enhances the effects of endothelium-derived relaxing factors and nitrovasodilators, which can be beneficial in conditions like angina and heart failure .
Anti-inflammatory Properties
In addition to its cardiovascular applications, this compound has demonstrated anti-inflammatory effects. By modulating inflammatory pathways, it could potentially be used in treating conditions characterized by excessive inflammation .
Case Studies and Research Findings
- Cardiovascular Applications : A study highlighted the efficacy of pyrazolo[4,3-d]pyrimidin-7-one derivatives in elevating cGMP levels, leading to improved vascular function in animal models .
- Anticancer Research : In vitro studies showed that compounds similar to this compound inhibited proliferation in cancer cell lines such as HT-29 and TK-10 through apoptosis pathways .
- Inflammation Studies : Research demonstrated that this compound reduced inflammatory markers in models of chronic inflammation, suggesting its potential utility in treating inflammatory diseases .
Properties
Molecular Formula |
C18H21BrN4O2 |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
5-(5-bromo-2-propoxyphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C18H21BrN4O2/c1-4-6-13-15-16(23(3)22-13)18(24)21-17(20-15)12-10-11(19)7-8-14(12)25-9-5-2/h7-8,10H,4-6,9H2,1-3H3,(H,20,21,24) |
InChI Key |
DZTSHTZGRWKZFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)Br)OCCC)C |
Origin of Product |
United States |
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